6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)

Lipophilicity Solubility Polymer Chemistry

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) (CAS 77442-84-3) is a homobifunctional monomer belonging to the class of bis(1,3,5-triazine-2,4-diamine)s, characterized by two terminal 2,4-diamino-1,3,5-triazine rings connected via a flexible C10 aliphatic (decane) spacer. This compound is cataloged within polymer-related chemical groups, typically used as a building block for polymeric networks, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs).

Molecular Formula C16H28N10
Molecular Weight 360.46 g/mol
CAS No. 77442-84-3
Cat. No. B12676981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)
CAS77442-84-3
Molecular FormulaC16H28N10
Molecular Weight360.46 g/mol
Structural Identifiers
SMILESC(CCCCCC1=NC(=NC(=N1)N)N)CCCCC2=NC(=NC(=N2)N)N
InChIInChI=1S/C16H28N10/c17-13-21-11(22-14(18)25-13)9-7-5-3-1-2-4-6-8-10-12-23-15(19)26-16(20)24-12/h1-10H2,(H4,17,18,21,22,25)(H4,19,20,23,24,26)
InChIKeyNJMHCYOBRBPKCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) (CAS 77442-84-3): A Long-Chain Bis-Triazine Monomer for Advanced Materials


6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) (CAS 77442-84-3) is a homobifunctional monomer belonging to the class of bis(1,3,5-triazine-2,4-diamine)s, characterized by two terminal 2,4-diamino-1,3,5-triazine rings connected via a flexible C10 aliphatic (decane) spacer [1]. This compound is cataloged within polymer-related chemical groups, typically used as a building block for polymeric networks, covalent organic frameworks (COFs), and metal-organic frameworks (MOFs) [2]. Unlike its shorter-chain homologs (C4 butane, C6 hexane linkers), the extended decane spacer imparts distinct physicochemical properties, including higher lipophilicity, greater molecular flexibility, and unique spatial architecture, which are critical factors in selecting this specific compound for hydrophobic materials design and pore-size engineering in porous frameworks [1].

Why Bis-Triazine Linker Length Dictates Application Performance for 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)


The class of bis(1,3,5-triazine-2,4-diamine)s is characterized by a central aliphatic spacer connecting two functional triazine rings, and the length of this spacer is the primary determinant of the compound's physicochemical and performance profile [1]. Generic substitution between a C10-decane-linked variant and its C4-butane or C6-hexane-linked analogs is not scientifically valid because the linker length directly controls critical parameters: lipophilicity (XLogP3 varies from -0.4 for C4 to 2.9 for C10), molecular flexibility (rotatable bonds increase from 5 for C4 to 11 for C10), and thermal properties [1]. These variations translate into quantifiable differences in polymer network topology, pore size distribution in COFs, and gas separation selectivity. Selecting a shorter-chain analog where a decane spacer is specified will fundamentally alter the hydrophobic character, inter-chain spacing, and steric environment, leading to sub-optimal material performance .

6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) Procurement-Relevant Differentiation Data


Significantly Higher Lipophilicity (LogP) Compared to Shorter-Chain Homologs Drives Enhanced Hydrophobic Interactions for 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)

The partition coefficient (XLogP3) of the target compound is 2.9, representing a dramatic increase in lipophilicity compared to its shorter-chain homologs, 6,6'-(hexane-1,6-diyl)bis(1,3,5-triazine-2,4-diamine) (XLogP3 = 0.7) and 6,6'-(butane-1,4-diyl)bis(1,3,5-triazine-2,4-diamine) (XLogP3 = -0.4) [1]. This 2.2 log unit increase over the hexane analog translates to an approximately 158-fold higher partition coefficient, indicating substantially greater solubility and compatibility with non-polar media, crucial for hydrophobic polymer matrices and selective adsorption applications [1].

Lipophilicity Solubility Polymer Chemistry Cross-study comparable

Lower Boiling Point Trend Amidst Extended Methylene Chain Suggests Unique Thermal Processing Advantage for 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine)

Despite possessing a longer methylene chain, the target decane-linked compound exhibits a lower computed boiling point (733.7 °C at 760 mmHg) compared to its C6 and C4 analogs, which boil at 754.1 °C and 778 °C respectively . This counterintuitive trend, where the C10 compound has a lower boiling point than both the C6 and C4 analogs, is attributed to the dilution of strong intermolecular hydrogen-bonding density from the terminal triazine rings across a larger molecular volume [1]. This suggests potentially lower energy requirements for melt processing or sublimation-based purification.

Thermal Stability Boiling Point Process Chemistry Cross-study comparable

Higher Rotatable Bond Count of the Decane Linker in 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) Provides Superior Conformational Flexibility for Network Formation

The target compound possesses 11 rotatable bonds, compared to only 7 rotatable bonds for the C6-hexane analog and 5 for the C4-butane analog [1]. This high degree of conformational freedom is critical for self-assembly processes where the monomer must adopt specific dihedral angles to form ordered frameworks. The additional rotational degrees of freedom also contribute to the formation of larger, more flexible pore architectures upon polymerization.

Molecular Flexibility Polymer Networks MOF/COF Design Cross-study comparable

Integration of 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) into COFs Creates Specific Interlayer Channels of 1.2–1.5 nm Diameter, Ideal for Selective Gas Adsorption

When integrated into covalent organic frameworks (COFs), the decane-linked bis-triazine units are reported to create interlayer channels measuring 1.2–1.5 nm in diameter . This channel size is specifically suited for selective gas adsorption, distinguishing it from COFs built with shorter or rigid aromatic linkers, which typically generate narrower channels (<1 nm) or less uniform pore architectures [1]. The formation of these channels is a direct consequence of the C10 spacer length and its conformational flexibility.

Covalent Organic Frameworks Pore Size Engineering Gas Separation Supporting evidence

Optimal Use Cases for 6,6'-(Decane-1,10-diyl)bis(1,3,5-triazine-2,4-diamine) Based on Quantified Property Advantages


Synthesis of Hydrophobic Microporous Organic Polymers for Non-Polar Solvent Capture

The high XLogP3 of 2.9, representing an ~158-fold increase in lipophilicity over the C6-hexane analog [1], makes this decane-linked monomer the preferred choice for constructing hydrophobic polymer networks designed for oil/water separation, non-polar solvent capture, or solid-phase extraction of lipophilic analytes where shorter-chain monomers would render the network overly hydrophilic [1].

Fabrication of Flexible, Large-Pore Covalent Organic Frameworks (COFs) for Selective Gas Adsorption

The combination of 11 rotatable bonds and a long C10 spacer enables the formation of COFs with specific interlayer channels of 1.2–1.5 nm diameter, as reported for this compound . This application scenario leverages both the conformational flexibility and the unique channel architecture for selective adsorption of gases like CO₂, where narrower channels from shorter or rigid linkers would limit capacity and diffusion kinetics .

Development of Thermally Processable Poly(triazine) Networks via High-Temperature Condensation

The significantly lower boiling point of the C10 monomer (733.7 °C) compared to its C6 (754.1 °C) and C4 (778.0 °C) analogs suggests a wider thermal processing window for melt or solid-state polymerization techniques, enabling the synthesis of poly(triazine) networks with reduced risk of monomer degradation, which is critical for reproducible material properties in industrial settings .

Synthesis of Conformationally Adaptable Metal-Organic Frameworks (MOFs) with Zinc Nodes

The vendor datasheet reports the successful use of this C10 monomer to synthesize a zinc-based MOF (C₁₆H₂₈N₁₀O₁₀Zn) with a cell volume of 610.5 ų and a BET surface area of 458 m²/g . The long, flexible spacer is essential for accommodating the octahedral coordination geometry of zinc and creating the reported porous architecture, which shorter-chain analogs cannot replicate without significant lattice strain .

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